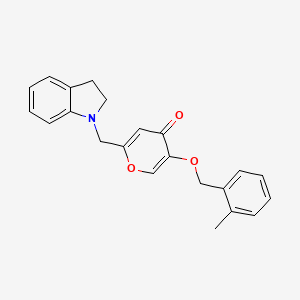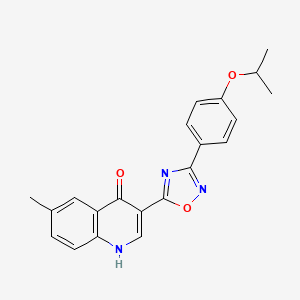
1-(2-Naphthylsulfonyl)proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthylsulfonyl)proline is a chemical compound with the molecular formula C15H15NO4S. It is a versatile material used in scientific research, particularly in drug development, catalysis, and material synthesis. The compound’s unique structure and properties make it an intriguing subject for further exploration and innovation.
Métodos De Preparación
The synthesis of 1-(2-Naphthylsulfonyl)proline typically involves the reaction of 2-naphthalenesulfonyl chloride with proline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Naphthylsulfonyl)proline undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form sulfoxides or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfoxides or thiols.
Aplicaciones Científicas De Investigación
1-(2-Naphthylsulfonyl)proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new catalysts and ligands for asymmetric synthesis.
Biology: The compound is used to study enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates and inhibitors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Naphthylsulfonyl)proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. In receptor modulation, it can bind to receptor sites, altering their conformation and affecting signal transduction pathways .
Comparación Con Compuestos Similares
1-(2-Naphthylsulfonyl)proline can be compared with other proline analogues, such as:
L-Proline: A naturally occurring amino acid with similar structural features but lacking the sulfonyl group.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline used in collagen synthesis and as a chiral building block in organic synthesis.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics proline and is used in studies of protein folding and stability.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other proline analogues.
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)14-6-3-9-16(14)21(19,20)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNYVKRDASNULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)
![2-{[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2545321.png)


![N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2545325.png)
![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)





![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)
